molecular formula C8H12N4S B11499330 7-Thiocyanato-1,3,5-triazaadamantane

7-Thiocyanato-1,3,5-triazaadamantane

Cat. No.: B11499330
M. Wt: 196.28 g/mol
InChI Key: PMXBOTGQXXHTDO-UHFFFAOYSA-N
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Description

7-Thiocyanato-1,3,5-triazaadamantane is a derivative of 1,3,5-triazaadamantane, a heteroadamantane compound. This compound is characterized by the presence of a thiocyanate group (-SCN) attached to the 7th position of the triazaadamantane structure. The unique structure of 1,3,5-triazaadamantane, which includes three nitrogen atoms replacing carbon atoms in the adamantane framework, imparts distinct chemical and physical properties to its derivatives, including this compound .

Preparation Methods

The synthesis of 7-thiocyanato-1,3,5-triazaadamantane typically involves the reduction of 7-nitro-1,3,5-triazaadamantane with hydrazine hydrate in the presence of Raney nickel to produce 7-hydroxyamino- and 7-amino-1,3,5-triazaadamantane. These intermediates are then subjected to substitutive deamination to yield 7-chloro-, 7-bromo-, and 7-thiocyanato-1,3,5-triazaadamantanes . The reaction conditions for these steps include the use of hydrazine hydrate as a reducing agent and Raney nickel as a catalyst, typically conducted at atmospheric pressure and moderate temperatures .

Chemical Reactions Analysis

7-Thiocyanato-1,3,5-triazaadamantane undergoes various chemical reactions, including:

Common reagents used in these reactions include hydrazine hydrate, Raney nickel, and various nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used .

Mechanism of Action

The mechanism by which 7-thiocyanato-1,3,5-triazaadamantane exerts its effects is primarily related to its ability to interact with biological targets through its thiocyanate group. This interaction can lead to the inhibition of viral replication in the case of its antiviral activity . The molecular targets and pathways involved include viral enzymes and proteins essential for the replication process .

Comparison with Similar Compounds

7-Thiocyanato-1,3,5-triazaadamantane can be compared with other similar compounds, such as:

  • 7-Chloro-1,3,5-triazaadamantane
  • 7-Bromo-1,3,5-triazaadamantane
  • 7-Amino-1,3,5-triazaadamantane

These compounds share the same triazaadamantane core structure but differ in the substituents attached to the 7th position. The uniqueness of this compound lies in its thiocyanate group, which imparts distinct reactivity and potential biological activity compared to its chloro, bromo, and amino counterparts .

Properties

Molecular Formula

C8H12N4S

Molecular Weight

196.28 g/mol

IUPAC Name

1,3,5-triazatricyclo[3.3.1.13,7]decan-7-yl thiocyanate

InChI

InChI=1S/C8H12N4S/c9-4-13-8-1-10-5-11(2-8)7-12(3-8)6-10/h1-3,5-7H2

InChI Key

PMXBOTGQXXHTDO-UHFFFAOYSA-N

Canonical SMILES

C1C2(CN3CN1CN(C2)C3)SC#N

Origin of Product

United States

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